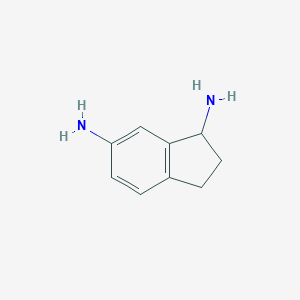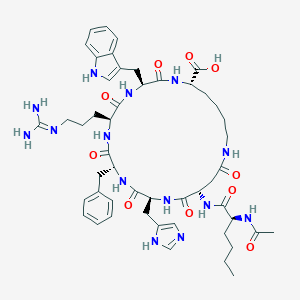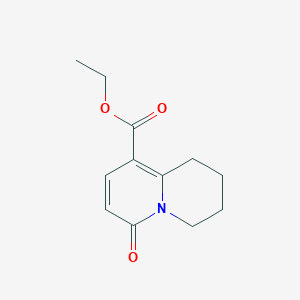![molecular formula C8H8N2S2 B069771 5-(Methylthio)benzo[d]thiazol-2-amine CAS No. 193423-34-6](/img/structure/B69771.png)
5-(Methylthio)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MTA and has been studied for its potential therapeutic applications. MTA is a heterocyclic compound that contains a benzothiazole ring and a methylthio group.
Mecanismo De Acción
The mechanism of action of MTA is not fully understood. However, it has been suggested that MTA inhibits the activity of enzymes that are involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
MTA has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. MTA has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. MTA is also stable and can be stored for extended periods without degradation. However, MTA has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for the study of MTA. One area of research is the development of MTA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of MTA and its potential interactions with other compounds. Additionally, the development of new synthesis methods for MTA could lead to the production of more potent and effective compounds.
Métodos De Síntesis
The synthesis of MTA is a multi-step process that involves the reaction of 2-aminobenzenethiol with methyl iodide and subsequent cyclization with carbon disulfide. The resulting compound is then treated with sodium hydroxide to obtain MTA.
Aplicaciones Científicas De Investigación
MTA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor activity in various cancer cell lines. MTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
193423-34-6 |
|---|---|
Fórmula molecular |
C8H8N2S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
Clave InChI |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
SMILES canónico |
CSC1=CC2=C(C=C1)SC(=N2)N |
Sinónimos |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)











![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)